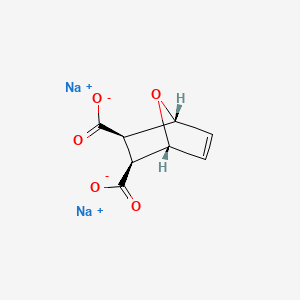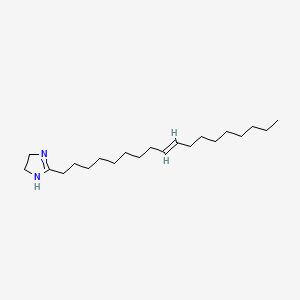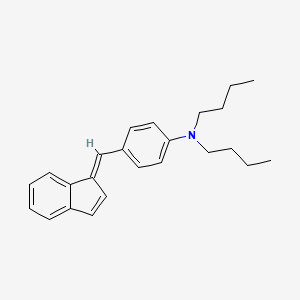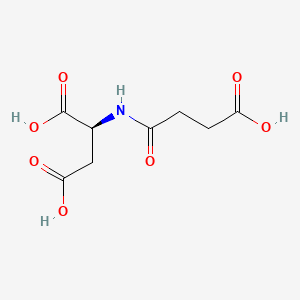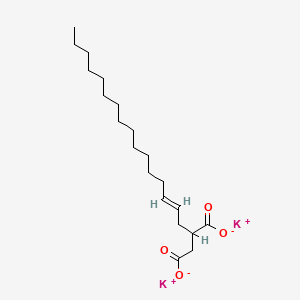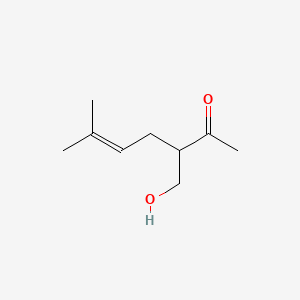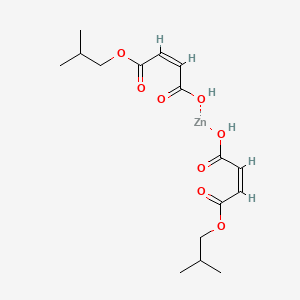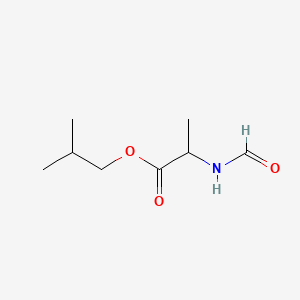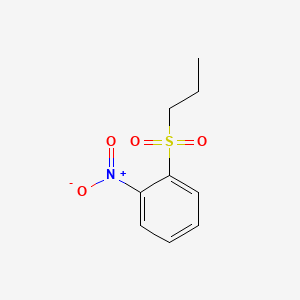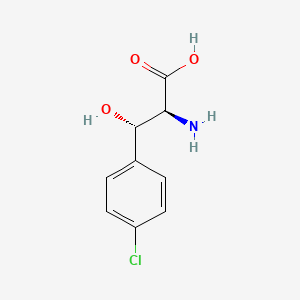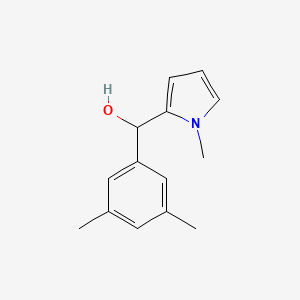
Octacosanoic acid, ester with butanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octacosanoic acid, ester with butanediol: is a chemical compound formed by the esterification of octacosanoic acid with butanediol. Octacosanoic acid is a long-chain fatty acid, while butanediol is a diol with two hydroxyl groups. This compound is typically a white solid and is soluble in organic solvents such as ether and ethanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octacosanoic acid, ester with butanediol involves the esterification reaction between octacosanoic acid and butanediol. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The esterification process is followed by purification steps such as distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Octacosanoic acid, ester with butanediol can undergo hydrolysis in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of butanediol, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Hydrolysis: Octacosanoic acid and butanediol.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Octacosanoic acid, ester with butanediol is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of other complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities, including its role in lipid metabolism and its effects on cellular processes. It is also investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and plasticizers. Its long-chain fatty acid component provides desirable properties such as hydrophobicity and thermal stability .
Mecanismo De Acción
The mechanism of action of octacosanoic acid, ester with butanediol involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing octacosanoic acid and butanediol. Octacosanoic acid can then be incorporated into lipid bilayers, affecting membrane fluidity and function. Butanediol can act as a precursor for the synthesis of other biologically active molecules .
Comparación Con Compuestos Similares
Methyl octacosanoate: An ester formed by the reaction of octacosanoic acid with methanol.
Octacosanol: A long-chain aliphatic alcohol derived from octacosanoic acid.
Policosanol: A mixture of long-chain aliphatic alcohols, including octacosanol.
Uniqueness: Octacosanoic acid, ester with butanediol is unique due to its specific ester linkage between a long-chain fatty acid and a diol. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
93455-40-4 |
|---|---|
Fórmula molecular |
C32H66O4 |
Peso molecular |
514.9 g/mol |
Nombre IUPAC |
butane-1,1-diol;octacosanoic acid |
InChI |
InChI=1S/C28H56O2.C4H10O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;1-2-3-4(5)6/h2-27H2,1H3,(H,29,30);4-6H,2-3H2,1H3 |
Clave InChI |
FRZCZGNNXWZSSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O.CCCC(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



